4-(2-Aminoethoxy)-3-methoxyphenol
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Overview
Description
4-(2-Aminoethoxy)-3-methoxyphenol is an organic compound characterized by the presence of an aminoethoxy group and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethoxy)-3-methoxyphenol typically involves the reaction of 3-methoxyphenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-methoxyphenol attacks the electrophilic carbon of 2-chloroethylamine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the compound, such as recrystallization or chromatography, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethoxy)-3-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinones
Reduction: Primary amines
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
4-(2-Aminoethoxy)-3-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethoxy)-3-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The aminoethoxy group can form hydrogen bonds with active sites of enzymes, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: Similar structure but lacks the methoxy group.
3-Methoxyphenol: Similar structure but lacks the aminoethoxy group.
4-(2-Aminoethoxy)-3,5-dimethylphenol: Similar structure with additional methyl groups.
Uniqueness
4-(2-Aminoethoxy)-3-methoxyphenol is unique due to the presence of both the aminoethoxy and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Biological Activity
4-(2-Aminoethoxy)-3-methoxyphenol, also known as a derivative of phenolic compounds, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
This compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C10H15NO3
- Molecular Weight : 197.24 g/mol
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It acts by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage related to various diseases.
- Mechanism : The compound donates electrons to free radicals, neutralizing them and thereby preventing oxidative damage to cells and tissues.
- Case Study : A study demonstrated that this compound significantly reduced malondialdehyde (MDA) levels in treated cells, indicating decreased lipid peroxidation .
Antimicrobial Properties
The antimicrobial activity of this compound has been documented against various bacterial strains.
- Efficacy : In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Data Table :
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 75 µg/mL |
Pseudomonas aeruginosa | 100 µg/mL |
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory effects, particularly in models of acute inflammation.
- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study : In a mouse model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in swelling and pain .
Pharmacological Studies
Several pharmacological studies have highlighted the therapeutic potential of this compound:
- Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential role in neurodegenerative diseases .
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells .
Properties
IUPAC Name |
4-(2-aminoethoxy)-3-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-12-9-6-7(11)2-3-8(9)13-5-4-10/h2-3,6,11H,4-5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWDKSXPRPBBIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652432 |
Source
|
Record name | 4-(2-Aminoethoxy)-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-80-5 |
Source
|
Record name | 4-(2-Aminoethoxy)-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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